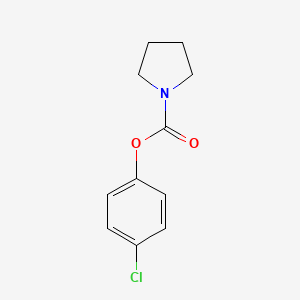

p-Chlorophenyl 1-pyrrolidinecarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1759-02-0 |

|---|---|

Molecular Formula |

C11H12ClNO2 |

Molecular Weight |

225.67 g/mol |

IUPAC Name |

(4-chlorophenyl) pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H12ClNO2/c12-9-3-5-10(6-4-9)15-11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |

InChI Key |

VFVFGAABTXYJGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for P Chlorophenyl 1 Pyrrolidinecarboxylate

Approaches for the Construction of the Pyrrolidine (B122466) Core Structure

The five-membered nitrogen-containing ring of pyrrolidine is a common scaffold in many biologically active compounds. nih.gov Its synthesis can be approached in two primary ways: by building the ring from acyclic precursors through cyclization reactions or by modifying an existing pyrrolidine structure.

Cyclization Reactions for Pyrrolidine Ring Formation

A predominant method for constructing the pyrrolidine ring is through intramolecular cyclization of linear precursors. acs.org One common strategy involves the reaction of a primary amine with a 1,4-dicarbonyl compound, followed by reductive amination. Another powerful technique is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which can generate highly substituted pyrrolidines with good stereocontrol. nih.govacs.org Furthermore, intramolecular C-H amination reactions, catalyzed by various transition metals, offer a direct route to the pyrrolidine ring from organic azides. acs.org

| Cyclization Method | Description | Key Features |

| Reductive Amination | Reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction. | A classical and versatile method. |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene. | Allows for the creation of multiple stereocenters in a single step. acs.org |

| Intramolecular C-H Amination | Transition-metal-catalyzed insertion of a nitrene into a C-H bond. | A direct and atom-economical approach. acs.org |

Modification and Functionalization of Pre-existing Pyrrolidine Scaffolds

Commercially available or readily synthesized pyrrolidine derivatives, such as proline and its derivatives, serve as versatile starting materials. mdpi.com The functional groups already present on the pyrrolidine ring can be chemically manipulated to introduce the desired substituents. For instance, the carboxylic acid of proline can be reduced to an alcohol, which can then be further modified. mdpi.com N-alkylation or N-acylation of the pyrrolidine nitrogen is a common strategy to introduce various functional groups at the 1-position. nih.gov Skeletal modifications of the pyrrolidine ring itself, although less common, can also be employed to create novel diene structures. google.com

Introduction of the p-Chlorophenyl Moiety

A crucial step in the synthesis of p-Chlorophenyl 1-pyrrolidinecarboxylate is the introduction of the p-chlorophenyl group. In the target molecule, this group is part of the ester functionality. A plausible and direct route to achieve this is through the reaction of a suitable pyrrolidine precursor with a p-chlorophenol derivative.

One potential method involves the in-situ formation of a carbamoyl (B1232498) chloride from pyrrolidine, which is then reacted with p-chlorophenol. This one-pot procedure for creating O-aryl carbamates offers an efficient pathway. organic-chemistry.org Alternatively, the synthesis can proceed through a pre-formed pyrrolidine-1-carbonyl chloride, which can then be reacted with p-chlorophenol or its corresponding phenoxide.

Carboxylate Ester Formation and Functionalization

The final key transformation is the formation of the carboxylate ester bond between the pyrrolidine-1-carbonyl moiety and the p-chlorophenol. This can be achieved through several established esterification methods.

A direct approach is the reaction of pyrrolidine-1-carboxylic acid with p-chlorophenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the pyrrolidine-1-carbonyl chloride can be reacted with p-chlorophenol in the presence of a base to neutralize the HCl byproduct. organic-chemistry.org Another efficient method for carbamate (B1207046) synthesis involves the three-component coupling of an amine (pyrrolidine), carbon dioxide, and an organic electrophile (such as an alkyl halide to activate the phenol) in the presence of a cesium base. google.com

| Esterification Method | Reagents | Key Features |

| Carbodiimide Coupling | Pyrrolidine-1-carboxylic acid, p-chlorophenol, DCC, DMAP | Mild conditions, but can generate urea (B33335) byproducts. |

| Acyl Chloride Method | Pyrrolidine-1-carbonyl chloride, p-chlorophenol, base | Generally high yielding, but requires the preparation of the acyl chloride. organic-chemistry.org |

| Three-Component Coupling | Pyrrolidine, CO2, activating agent, p-chlorophenol, cesium base | "One-pot" procedure, avoids the use of phosgene (B1210022) derivatives. google.com |

Development of Scalable Synthetic Processes and Reaction Optimization

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The pyrrolidine ring can contain one or more stereocenters, leading to the possibility of different enantiomers and diastereomers of p-Chlorophenyl 1-pyrrolidinecarboxylate. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of great importance.

Stereoselective synthesis can be achieved by starting with a chiral precursor, such as L-proline or D-proline, which provides a pre-existing stereocenter that can direct the stereochemistry of subsequent reactions. mdpi.com Asymmetric catalysis, using chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring, is another powerful approach. acs.org For example, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes can be rendered highly enantioselective by using chiral metal catalysts or organocatalysts. acs.org Once a chiral pyrrolidine scaffold is obtained, the subsequent introduction of the p-chlorophenyl carboxylate group at the 1-position would not typically affect the existing stereocenters on the ring.

| Stereoselective Approach | Description |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like proline. mdpi.com |

| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in key bond-forming reactions. acs.org |

| Diastereoselective Reactions | Uses a chiral auxiliary to control the stereochemical outcome of a reaction, which is later removed. |

Chemical Reactivity, Transformation, and Derivatization

Nucleophilic Substitution Reactions of Halogenated Moieties

The chlorine atom on the phenyl ring of p-Chlorophenyl 1-pyrrolidinecarboxylate is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions. Such reactions typically require strong activation by electron-withdrawing groups positioned ortho and para to the leaving group. nih.gov In this molecule, the carboxylate group is a deactivating group, further hindering classical SNAr pathways.

However, under specific conditions, such as those involving transition metal catalysis (e.g., Buchwald-Hartwig amination or Suzuki coupling), the chlorine atom could potentially be substituted. These modern cross-coupling methods have significantly expanded the scope of nucleophilic substitution on unactivated aryl halides. For instance, a palladium-catalyzed reaction with an amine could replace the chlorine atom to introduce a new nitrogen-based substituent. Similarly, a Suzuki coupling with a boronic acid could lead to the formation of a new carbon-carbon bond, yielding a biphenyl (B1667301) derivative. The specific conditions for these transformations on p-Chlorophenyl 1-pyrrolidinecarboxylate have not been extensively reported, but analogies with other p-chlorophenyl compounds suggest their feasibility.

Table 1: Potential Nucleophilic Substitution Reactions on the p-Chlorophenyl Moiety

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Buchwald-Hartwig Amination | Amine (R-NH2), Palladium catalyst, Ligand, Base | p-(R-amino)phenyl 1-pyrrolidinecarboxylate |

| Suzuki Coupling | Boronic acid (R-B(OH)2), Palladium catalyst, Base | p-(R)-phenyl 1-pyrrolidinecarboxylate |

Oxidation Reactions and Pathway Exploration

The pyrrolidine (B122466) ring of p-Chlorophenyl 1-pyrrolidinecarboxylate is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen atom. The oxidation of N-acyl pyrrolidines has been shown to yield corresponding pyrrolidin-2-ones (lactams). rsc.orgresearchgate.net This transformation can be achieved using various oxidizing agents.

One potential pathway involves the use of iron(II)-hydrogen peroxide, which can generate hydroxyl radicals capable of abstracting a hydrogen atom from the α-carbon of the pyrrolidine ring. rsc.orgresearchgate.net The resulting carbon-centered radical can then be further oxidized to a carbocation or react with another oxidant to form the lactam. Another approach involves the use of molecular oxygen in the presence of an iron complex, mimicking the action of cytochrome P-450 enzymes. rsc.orgresearchgate.net These enzymatic systems are known to be involved in the metabolism of similar cyclic amines. nih.gov

Furthermore, electrochemical methods, such as aminoxyl-mediated Shono-type oxidation, have been developed for the selective oxidation of pyrrolidines to pyrrolidinones. acs.org These methods offer a high degree of functional group compatibility and can be performed under mild conditions. acs.org The application of such methods to p-Chlorophenyl 1-pyrrolidinecarboxylate would be expected to yield the corresponding 5-oxo-pyrrolidine-1-carboxylate derivative.

Table 2: Potential Oxidation Products of p-Chlorophenyl 1-pyrrolidinecarboxylate

| Oxidizing Agent | Potential Product |

|---|---|

| Fe(II)/H2O2 | p-Chlorophenyl 5-oxo-1-pyrrolidinecarboxylate |

| O2/Iron complex | p-Chlorophenyl 5-oxo-1-pyrrolidinecarboxylate |

Reduction Reactions and Product Diversification

The p-chlorophenyl ester group in p-Chlorophenyl 1-pyrrolidinecarboxylate can be targeted for reduction. The reduction of phenyl and other activated esters to their corresponding primary alcohols is a well-established transformation in organic synthesis. While sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce simple esters, its reactivity can be enhanced in the presence of additives or by using more reactive ester derivatives. researchgate.net

For instance, the reduction of pentafluorophenyl esters with sodium borohydride proceeds efficiently to yield the corresponding primary alcohols. uoa.gr This suggests that the electron-withdrawing nature of the p-chlorophenyl group might render the carbonyl carbon of the ester in p-Chlorophenyl 1-pyrrolidinecarboxylate sufficiently electrophilic for reduction by a modified borohydride reagent, such as NaBH4 in the presence of a Lewis acid or in a mixed solvent system. Successful reduction would cleave the ester bond and produce p-chlorophenol and 1-(hydroxymethyl)pyrrolidine.

Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH4) would readily reduce the ester to the corresponding alcohol. However, LiAlH4 is less chemoselective and may also affect other functional groups if present. A milder approach could involve catalytic hydrogenation, although this might also lead to the dechlorination of the aromatic ring under certain conditions. researchgate.net

Table 3: Potential Reduction Products of p-Chlorophenyl 1-pyrrolidinecarboxylate

| Reducing Agent | Potential Products |

|---|---|

| Modified NaBH4 | p-Chlorophenol and 1-(Hydroxymethyl)pyrrolidine |

| LiAlH4 | p-Chlorophenol and 1-(Hydroxymethyl)pyrrolidine |

Reactions Involving the Carboxylate Ester Group

The carboxylate ester group is a key reactive site in p-Chlorophenyl 1-pyrrolidinecarboxylate. It can undergo nucleophilic acyl substitution reactions, with the p-chlorophenoxide ion acting as the leaving group.

One of the most fundamental reactions of the ester group is hydrolysis, which can be carried out under either acidic or basic conditions to yield pyrrolidine-1-carboxylic acid and p-chlorophenol. The rate of hydrolysis of p-chlorophenyl esters is influenced by the pH of the medium. rsc.org

Transesterification is another important reaction, where treatment with an alcohol in the presence of an acid or base catalyst would lead to the exchange of the p-chlorophenyl group with the corresponding alkoxide. Similarly, aminolysis can occur upon reaction with an amine to form the corresponding amide, pyrrolidine-1-carboxamide, and p-chlorophenol. The reactivity of the ester towards nucleophiles is enhanced by the electron-withdrawing nature of the p-chlorophenyl group, making it a better leaving group compared to an unsubstituted phenoxide.

Functionalization of the p-Chlorophenyl Substituent

Beyond nucleophilic substitution of the chlorine atom, the p-chlorophenyl ring can be functionalized through electrophilic aromatic substitution reactions. However, the carboxylate group is a deactivating group and a meta-director, which would direct incoming electrophiles to the positions meta to the ester linkage. The chlorine atom is also a deactivating group but is an ortho, para-director. The interplay of these two substituents would influence the regioselectivity of electrophilic substitution.

Potential electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring, with the position of substitution being determined by the combined directing effects of the existing substituents.

Synthesis of Novel Heterocyclic Derivatives from p-Chlorophenyl 1-pyrrolidinecarboxylate Precursors

While direct use of p-Chlorophenyl 1-pyrrolidinecarboxylate as a precursor for heterocyclic synthesis is not widely documented, its structural components suggest its potential in this area. For instance, the pyrrolidine ring could be a building block for more complex nitrogen-containing heterocycles.

More plausibly, derivatives of p-Chlorophenyl 1-pyrrolidinecarboxylate could serve as precursors. For example, after hydrolysis of the ester to pyrrolidine-1-carboxylic acid, the resulting carboxylic acid could be used in condensation reactions to form various heterocyclic systems. Alternatively, functionalization of the p-chlorophenyl ring, as described in section 3.5, could introduce reactive handles for subsequent cyclization reactions. For example, the introduction of an ortho-amino group to the p-chlorophenyl ring could enable an intramolecular cyclization to form a benzoxazole or other related heterocyclic structures. The synthesis of various heterocyclic compounds from precursors containing a p-chlorophenyl moiety has been demonstrated in the literature, highlighting the versatility of this structural motif in medicinal and materials chemistry. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For p-Chlorophenyl 1-pyrrolidinecarboxylate, the IR spectrum is expected to exhibit characteristic peaks corresponding to its constituent parts: the p-chlorophenyl group, the carboxylate linker, and the pyrrolidine (B122466) ring.

Key predicted IR absorption bands for p-Chlorophenyl 1-pyrrolidinecarboxylate are detailed in the table below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (p-chlorophenyl) |

| ~2970-2850 | C-H stretch | Aliphatic (pyrrolidine) |

| ~1750-1730 | C=O stretch | Ester (carboxylate) |

| ~1600-1450 | C=C stretch | Aromatic (p-chlorophenyl) |

| ~1250-1100 | C-O stretch | Ester (carboxylate) |

| ~1100-1000 | C-N stretch | Pyrrolidine |

| ~850-800 | C-H out-of-plane bend | Aromatic (p-disubstituted) |

| ~750-700 | C-Cl stretch | Aryl chloride |

The strong carbonyl (C=O) stretching vibration of the ester group is one of the most prominent features in the IR spectrum. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule. The C-Cl stretching frequency is also a key diagnostic peak for the p-chlorophenyl moiety.

Raman Spectroscopy (as an academic methodology)

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, it can provide additional structural information, particularly for non-polar bonds and symmetric vibrations.

For p-Chlorophenyl 1-pyrrolidinecarboxylate, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-C backbone.

Key predicted Raman shifts for p-Chlorophenyl 1-pyrrolidinecarboxylate are outlined below.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070-3050 | C-H stretch | Aromatic (p-chlorophenyl) |

| ~1600 | Ring stretching | Aromatic (p-chlorophenyl) |

| ~1000 | Ring breathing | Aromatic (p-chlorophenyl) |

| ~850 | C-Cl stretch | Aryl chloride |

The symmetric ring breathing mode of the p-disubstituted benzene ring is often a strong and characteristic peak in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of p-Chlorophenyl 1-pyrrolidinecarboxylate is expected to show distinct signals for the protons of the p-chlorophenyl ring and the pyrrolidine ring.

The aromatic protons of the p-chlorophenyl group are expected to appear as a pair of doublets due to the symmetry of the para-substitution pattern. The protons on the pyrrolidine ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

Predicted ¹H NMR Chemical Shifts for p-Chlorophenyl 1-pyrrolidinecarboxylate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to Cl) | ~7.3-7.4 | Doublet | 2H |

| Aromatic (ortho to O) | ~7.0-7.1 | Doublet | 2H |

| Pyrrolidine (adjacent to N) | ~3.4-3.6 | Multiplet | 4H |

| Pyrrolidine (beta to N) | ~1.9-2.1 | Multiplet | 4H |

Disclaimer: Predicted values are based on computational models and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in p-Chlorophenyl 1-pyrrolidinecarboxylate will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for p-Chlorophenyl 1-pyrrolidinecarboxylate

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~153-155 |

| Aromatic (C-O) | ~148-150 |

| Aromatic (C-Cl) | ~130-132 |

| Aromatic (CH, ortho to Cl) | ~129-130 |

| Aromatic (CH, ortho to O) | ~121-123 |

| Pyrrolidine (C-N) | ~45-47 |

| Pyrrolidine (C-C) | ~25-27 |

Disclaimer: Predicted values are based on computational models and may differ from experimental results.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A 2D NMR experiment that shows correlations between coupled protons. For p-Chlorophenyl 1-pyrrolidinecarboxylate, COSY would be used to confirm the coupling between the protons on the pyrrolidine ring and to verify the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR experiment that shows correlations between protons and their directly attached carbons. HSQC would be essential for assigning the protonated carbons in both the aromatic and pyrrolidine moieties.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR experiment that shows correlations between protons and carbons over two or three bonds. HMBC is crucial for establishing the connectivity between the different fragments of the molecule. For instance, correlations would be expected between the pyrrolidine protons and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon, confirming the ester linkage.

The combined application of these advanced NMR techniques would allow for a complete and confident structural elucidation of p-Chlorophenyl 1-pyrrolidinecarboxylate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For p-Chlorophenyl 1-pyrrolidinecarboxylate, a molecular formula of C₁₁H₁₂ClNO₂ corresponds to a molecular weight of approximately 225.67 g/mol .

In a typical mass spectrometry experiment, the molecule would be ionized, often resulting in the formation of a molecular ion (M⁺). The subsequent fragmentation of this ion provides a characteristic pattern that serves as a molecular fingerprint. While the exact mass spectrum for p-Chlorophenyl 1-pyrrolidinecarboxylate is not available, the fragmentation of a related compound, 2-(4-Chlorophenyl)pyrrolidine, shows characteristic peaks that can offer insights. For this analog, prominent fragments are observed at m/z 152, 117, and 70 nih.gov.

The fragmentation of p-Chlorophenyl 1-pyrrolidinecarboxylate would be expected to proceed through several key pathways, including:

Cleavage of the ester bond: This could result in fragments corresponding to the p-chlorophenoxy radical and the pyrrolidine-1-carbonyl cation, or vice-versa.

Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo characteristic ring-opening and fragmentation, leading to the loss of small neutral molecules.

Loss of the chlorine atom: While less common as an initial fragmentation step, the loss of a chlorine radical is a possibility.

A high-resolution mass spectrometry (HRMS) analysis would be crucial for determining the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of their elemental compositions.

| Predicted Fragment Ion | Corresponding Moiety | Predicted m/z |

|---|---|---|

| [C₄H₈NO]⁺ | Pyrrolidine-1-carbonyl | 86.06 |

| [C₆H₄ClO]⁺ | p-Chlorophenoxy | 127.00 |

| [C₁₁H₁₂ClNO₂]⁺ | Molecular Ion | 225.06 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of organic compounds. For a compound like p-Chlorophenyl 1-pyrrolidinecarboxylate, a C18 column would likely be employed. A mobile phase consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer would be used to elute the compound from the column. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions.

For instance, the analysis of a structurally similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, was achieved using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH=3) pensoft.netresearchgate.net. The method was validated for its accuracy, precision, and linearity, demonstrating the utility of RP-HPLC for the analysis of related structures.

As p-Chlorophenyl 1-pyrrolidinecarboxylate is a chiral molecule, the separation of its enantiomers is crucial. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective in resolving enantiomers hplc.eu. The separation of the enantiomers of methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been successfully achieved using a CHIRALCEL OZ-H column, highlighting the potential for similar separations of related compounds chromatographyonline.com. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal enantiomeric separation.

| Technique | Column | Mobile Phase | Detection | Reference Compound |

|---|---|---|---|---|

| RP-HPLC | C18 (150x4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | UV at 225 nm | 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid pensoft.netresearchgate.net |

| Chiral HPLC | CHIRALCEL OZ-H (250 x 4.6 mm) | Hexane:Ethanol (80:20 v/v) | Not Specified | Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate chromatographyonline.com |

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While the volatility of p-Chlorophenyl 1-pyrrolidinecarboxylate may be limited, GC analysis could be feasible, potentially with derivatization to increase its volatility. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The compound would be vaporized in a heated injection port and carried through the column by an inert gas. The retention time would be used for identification and the peak area for quantification.

The analysis of a related metabolite, 4-(4-chlorophenyl)-4-hydroxypiperidine, was successfully performed using GC with electron-capture detection after derivatization, indicating that GC methods can be developed for similar structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

While the crystal structure of p-Chlorophenyl 1-pyrrolidinecarboxylate has not been reported, the structure of its isomer, N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, has been determined nih.gov. This related compound crystallizes in the orthorhombic space group P2₁/c. In its crystal structure, the five-membered pyrrolidine ring adopts an envelope conformation. The molecules are linked into chains by intermolecular hydrogen bonds nih.gov. It is plausible that p-Chlorophenyl 1-pyrrolidinecarboxylate would exhibit similar packing features, although the specific crystal system and space group would likely differ.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃ClN₂O |

| Molecular Weight | 224.68 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| a (Å) | 9.4498 (19) |

| b (Å) | 10.856 (2) |

| c (Å) | 21.930 (4) |

| V (ų) | 2249.7 (8) |

| Z | 8 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements within a compound, which is used to confirm its empirical formula. For p-Chlorophenyl 1-pyrrolidinecarboxylate, with a molecular formula of C₁₁H₁₂ClNO₂, the theoretical elemental composition can be calculated.

The experimental determination of the elemental composition is typically performed using combustion analysis. The results are then compared with the theoretical values to confirm the purity and identity of the synthesized compound.

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 58.54% |

| Hydrogen (H) | 5.36% |

| Chlorine (Cl) | 15.71% |

| Nitrogen (N) | 6.21% |

| Oxygen (O) | 14.18% |

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Conformational Analysis

There is a lack of specific studies on the molecular modeling and detailed conformational analysis of p-Chlorophenyl 1-pyrrolidinecarboxylate in the surveyed literature.

Quantum Chemical Calculations (e.g., DFT studies for electronic structure and reactivity)

No dedicated Density Functional Theory (DFT) studies or other quantum chemical calculations focusing on the electronic structure and reactivity of p-Chlorophenyl 1-pyrrolidinecarboxylate have been identified.

Theoretical Studies on Reaction Mechanisms and Transition States

Detailed theoretical investigations into the reaction mechanisms and transition states involving p-Chlorophenyl 1-pyrrolidinecarboxylate are not present in the available research.

Prediction of Spectroscopic Parameters

In Silico Studies of Molecular Interactions (non-biological target specific)

There is an absence of in silico studies detailing the non-biological target-specific molecular interactions of p-Chlorophenyl 1-pyrrolidinecarboxylate.

Applications As Chemical Intermediates and Building Blocks in Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

In modern synthetic chemistry, the assembly of complex molecules often relies on a modular approach where pre-functionalized building blocks are strategically combined. semanticscholar.org The p-chlorophenyl-pyrrolidine moiety is an exemplary building block used in the creation of larger, more intricate chemical entities.

A notable application of this scaffold is in the synthesis of nitrogen-rich heterocyclic compounds, such as 1,2,3-triazoles. For instance, the compound 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid incorporates the p-chlorophenyl-pyrrolidine structure as a core component. nih.govresearchgate.net In such syntheses, the pyrrolidine (B122466) and p-chlorophenyl groups are introduced as a single unit, significantly simplifying the synthetic route and allowing for the efficient construction of the target triazole ring system. researchgate.net The presence of the p-chlorophenyl group can also modulate the electronic properties and lipophilicity of the final molecule. researchgate.net

The carboxylate functional group in p-Chlorophenyl 1-pyrrolidinecarboxylate is a critical feature, acting as a latent carboxylic acid. This group is a versatile anchor for a variety of coupling reactions. It can be readily converted into an amide, ester, or ketone, or be used in reactions like the Curtius or Schmidt rearrangements to introduce new functional groups. For example, in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a related key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is employed where the pyrrolidine ring is functionalized to enable coupling with other molecular fragments. beilstein-journals.org Similarly, the carboxylate of p-Chlorophenyl 1-pyrrolidinecarboxylate provides a reactive site for extending the molecular complexity, allowing chemists to link the scaffold to other pharmacophores or molecular fragments to build sophisticated target molecules.

Utility in the Construction of Molecular Scaffolds for Chemical Libraries

Combinatorial chemistry is a powerful strategy used to rapidly generate large, diverse collections of compounds, known as chemical libraries, which can be screened for desired properties. imperial.ac.uknih.gov This process relies on the use of a central molecular framework, or scaffold, onto which various building blocks can be systematically attached. mdpi.com

The p-chlorophenyl-pyrrolidine structure is an excellent scaffold for the construction of such libraries. Its inherent functionality allows for diversification at multiple points. The primary point of diversity would be the carboxylate group, which can be reacted with a large library of amines to produce a wide array of amides, or with a library of alcohols to generate diverse esters. This approach has been successfully applied in the synthesis of highly functionalized pyrrolidine libraries on a solid support, where each unique compound is associated with an oligomeric tag for easy identification. nih.govresearchgate.net

Further diversity can be introduced via reactions targeting the p-chlorophenyl ring. The chlorine atom can be substituted through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a vast range of aryl, alkyl, or alkynyl groups. This multi-directional approach to diversification enables the creation of a comprehensive chemical library that explores a broad region of chemical space from a single, well-defined scaffold. acs.org The resulting libraries of novel pyrrolidine-containing compounds can then be used in high-throughput screening to identify molecules with specific properties. imperial.ac.uk

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its properties. These studies involve the systematic synthesis and evaluation of analogues, or derivatives, of a lead compound to map out the chemical features responsible for its activity. nih.gov The p-chlorophenyl-pyrrolidine scaffold provides a robust platform for conducting detailed SAR studies.

For example, in research focused on developing inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib—an enzyme responsible for antibiotic resistance—a pyrrolidine pentamine scaffold was identified from combinatorial libraries. nih.gov Subsequent SAR studies involved extensive modification of the functionalities attached to this core scaffold. Researchers synthesized and evaluated derivatives where phenyl groups and other substituents were systematically altered to determine their effect on inhibitory activity. nih.gov

These studies revealed critical structural requirements for activity. For instance, alterations at one position (R1) of the most active compounds, which included an S-phenyl moiety, led to a significant reduction in inhibition, demonstrating the essential nature of this group and its distance from the core scaffold. nih.gov Conversely, modifications at other positions (R3, R4, and R5) had varied effects, indicating potential for further optimization. nih.gov Such derivatization studies are crucial for refining the properties of a lead compound.

The following interactive table summarizes representative findings from an SAR study on a pyrrolidine-based scaffold, illustrating how specific modifications influence inhibitory activity against a target enzyme. nih.gov

| Compound | Modification vs. Lead Compound | Rationale | Relative Inhibitory Effect |

|---|---|---|---|

| Lead Compound (2700.001) | Reference structure with S-phenyl at R1 and 3-phenylbutyl at R5 | Baseline activity | High |

| Derivative 1 | Replaced S-phenyl at R1 with S-benzyl | Increase distance of phenyl ring from scaffold | Reduced |

| Derivative 2 | Replaced S-phenyl at R1 with S-cyclohexylmethyl | Replace aromatic moiety with an aliphatic one | Reduced |

| Derivative 3 (2700.005) | Moved phenyl group at R4 one carbon away from scaffold | Assess impact of R4 substituent position | Significantly Reduced |

| Derivative 4 (2700.004) | Replaced 3-phenylbutyl at R5 with 4-phenylbutyl | Assess impact of phenyl position in the side chain | Maintained/Slightly Enhanced |

This table is based on data for pyrrolidine pentamine derivatives and serves to illustrate the principles of SAR studies. nih.gov

Application in Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. The efficacy of these reactions often depends on the design of the chiral ligand that coordinates to a metal center. nih.gov Pyrrolidine-based structures, derived from the readily available chiral pool amino acid proline, are among the most successful and widely used scaffolds for such ligands.

While direct application of p-Chlorophenyl 1-pyrrolidinecarboxylate as a chiral auxiliary is not widely documented, the underlying p-chlorophenyl-pyrrolidine framework is an ideal candidate for designing new chiral ligands. The stereochemistry of the pyrrolidine ring can be controlled, and the substituents on the ring and the attached phenyl group can be modified to fine-tune the steric and electronic environment of the catalytic center. nih.gov

For example, sophisticated catalytic systems have been developed using a modified chiral pyrrolidinopyridine (PPY) ligand in combination with a silver salt. nih.gov This dual-catalytic system was successfully used in a highly stereoselective cycloisomerization/cycloaddition reaction to produce complex bispirocyclopentene structures. nih.gov In such a ligand, the pyrrolidine unit provides the essential chiral environment that dictates the stereochemical outcome of the reaction. The introduction of a p-chlorophenyl group onto such a pyrrolidine ligand would be a rational design strategy to modulate its catalytic activity and selectivity. The electron-withdrawing nature of the chlorine atom and the steric bulk of the phenyl ring could influence the ligand's coordination to the metal and its interaction with the substrate, potentially leading to improved performance in asymmetric transformations.

Non Medical and Industrial Applications

Applications in Materials Science

Direct applications of p-Chlorophenyl 1-pyrrolidinecarboxylate in materials science or polymer chemistry are not widely reported. However, the core pyrrolidine (B122466) structure is utilized in polymer science. For instance, polymers containing pyrrolidone-4-carboxylic acid groups have been developed for various uses, including as binders and coating materials in the agricultural and paper industries, and to modify rheological properties. google.com

The synthesis of specialized polymers sometimes involves the use of protected derivatives of functional molecules. Silyl-protecting groups are crucial in organic synthesis to mask reactive functional groups, such as alcohols or amines, during chemical transformations. acs.org In the context of polymer chemistry, silyl-protected derivatives of pyrrolidine-containing monomers could potentially be used in controlled polymerization reactions. A diastereoselective synthesis of silyl-substituted pyrrolidines has been developed, highlighting the chemical community's interest in such structures as building blocks. acs.org While not a direct application of p-Chlorophenyl 1-pyrrolidinecarboxylate, a silyl-protected version of a related pyrrolidine alcohol could theoretically serve as a monomer or initiator in specialized polymer synthesis.

Agrochemical Applications

The structural features of p-Chlorophenyl 1-pyrrolidinecarboxylate suggest a potential for agrochemical activity, particularly as a herbicide. This is based on the known bioactivity of both the pyrrolidinone/pyrrolidine scaffold and carbamate (B1207046) compounds.

Many derivatives of pyrrolidine and pyrrolidinone are recognized for their herbicidal properties. google.com For example, a series of 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones have demonstrated high herbicidal activity against various annual plants. nih.gov Similarly, novel pyrrolidinone-containing 2-phenylpyridine (B120327) derivatives have been synthesized and evaluated as potent inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a common target for herbicides. acs.org Research into pyrrolidine-2,4-dione (B1332186) derivatives has shown that these compounds can possess significant inhibitory effects on plant growth. rsc.org

Furthermore, the carbamate functional group is a well-established pharmacophore in agrochemicals. Carbamate herbicides, such as those containing a chlorophenyl group, are known to interfere with biological processes in susceptible plant species, including the inhibition of polymer synthesis, which may be a fundamental cause of their phytotoxicity. cambridge.org Pyraclostrobin, a fungicide, is a notable example of a complex carbamate ester containing a p-chlorophenyl group that is used to control major plant pathogens. nih.gov

Table 1: Examples of Pyrrolidine/Pyrrolidinone Derivatives with Herbicidal Activity This table presents data for compounds structurally related to the article's subject, illustrating the herbicidal potential of the pyrrolidine/pyrrolidinone scaffold.

| Compound Class | Target Weed Examples | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones | Annual dicotyledonous and monocotyledonous plants | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | nih.gov |

| Pyrrolidinone-containing 2-phenylpyridine derivatives | Amaranthus retroflexus, Echinochloa crus-galli | Protoporphyrinogen Oxidase (PPO) Inhibition | acs.org |

| Pyrrolidine-2,4-dione derivatives | Barnyard grass (Echinochloa crus-galli), Rape (Brassica campestris) | General plant growth inhibition | rsc.org |

Use as General Chemical Reagents in Synthetic Processes

The primary role of p-Chlorophenyl 1-pyrrolidinecarboxylate in synthetic processes appears to be as a potential intermediate or building block rather than a widely used general reagent. The synthesis of carbamates is a common transformation in organic chemistry, often used to protect amines or to create bioactive molecules. nih.gov

The synthesis of the title compound itself would likely proceed from pyrrolidine and a p-chlorophenyl-containing carbonyl source. For instance, the related compound N-(4-Chlorophenyl)pyrrolidine-1-carboxamide is synthesized from pyrrolidine and (4-chlorophenyl)carbamic chloride. nih.gov General methods for carbamate synthesis include the reaction of amines with reagents like p-nitrophenyl chloroformate, which forms an activated carbonate that subsequently reacts with the amine. nih.govresearchgate.net

Compounds containing the p-chlorophenyl moiety are common intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, p-chlorophenylglycine is a key intermediate for the insecticide chlorfenapyr. google.com Similarly, pyrrolidine derivatives are fundamental building blocks in drug discovery and development. nih.govnih.gov Therefore, p-Chlorophenyl 1-pyrrolidinecarboxylate could serve as a precursor or a scaffold in the synthesis of more complex molecules in various research and development settings.

Biochemical Interactions and Mechanistic Insights Non Clinical Contexts

Investigation of Enzyme-Ligand Interactions at a Molecular Level (e.g., bacterial metallo-β-lactamase inhibitors)

No data exists in the public domain regarding the interaction of p-Chlorophenyl 1-pyrrolidinecarboxylate with bacterial metallo-β-lactamases or other enzymes at a molecular level.

Receptor Binding Studies Focused on Chemical Recognition Principles

There are no available receptor binding studies for p-Chlorophenyl 1-pyrrolidinecarboxylate to analyze from the perspective of chemical recognition.

Mechanistic Studies of Non-Human Biological Systems

No mechanistic studies involving p-Chlorophenyl 1-pyrrolidinecarboxylate in non-human biological systems have been found.

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Principles

The development of sustainable and efficient synthetic routes is a cornerstone of modern chemistry. For p-Chlorophenyl 1-pyrrolidinecarboxylate, future research will likely pivot towards methodologies that align with the principles of green chemistry, aiming to reduce environmental impact and enhance safety. A known synthesis involves the reaction of pyrrolidine (B122466) with (4-chlorophenyl)carbamic chloride in refluxing ethanol. nih.gov

Future explorations may focus on alternative, greener pathways. This includes the investigation of catalytic methods to replace stoichiometric reagents, the use of environmentally benign solvents, and the development of one-pot syntheses to minimize waste and improve efficiency. Biocatalysis, employing enzymes to mediate the formation of the carbamate (B1207046) linkage, represents a particularly promising frontier, offering high selectivity under mild conditions. illinois.edumdpi.comresearchgate.netnih.gov The application of mechanochemistry, a solvent-free technique, could also be explored as a green alternative to traditional solution-phase synthesis.

Table 1: Comparison of Potential Synthetic Approaches for p-Chlorophenyl 1-pyrrolidinecarboxylate

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Established methodology | Use of potentially hazardous reagents and solvents |

| Catalytic Methods | Reduced waste, potential for atom economy | Catalyst development and optimization |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and cost |

| Mechanochemistry | Solvent-free, energy-efficient | Scalability and reaction monitoring |

| Flow Chemistry | Precise reaction control, enhanced safety | Initial setup cost and specialized equipment |

Unveiling New Reactivity Patterns and Unprecedented Transformations

A thorough understanding of a molecule's reactivity is crucial for unlocking its full potential. Future research on p-Chlorophenyl 1-pyrrolidinecarboxylate will likely delve into uncovering novel reactivity patterns and unprecedented chemical transformations. Investigations could focus on the functionalization of both the pyrrolidine ring and the p-chlorophenyl group.

For the pyrrolidine moiety, research into C-H functionalization could lead to the introduction of new substituents, thereby expanding the chemical space around this core structure. rsc.orgrsc.orgnih.govresearchgate.netacs.org The reactivity of the carbamate group itself is another area ripe for exploration. While carbamates are often used as protecting groups, studies into their activation and transformation into other functional groups could reveal novel synthetic applications. nih.govrsc.orgnih.govorganic-chemistry.orgorganic-chemistry.org The development of new catalytic systems to mediate these transformations will be a key aspect of this research.

Integration with Automated Synthesis and High-Throughput Screening Techniques

The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. For p-Chlorophenyl 1-pyrrolidinecarboxylate, these technologies offer a pathway to rapidly generate and evaluate a library of derivatives.

Automated flow synthesis platforms can be employed to systematically modify the structure of p-Chlorophenyl 1-pyrrolidinecarboxylate, creating a diverse set of analogues in a time-efficient manner. nih.govnih.govresearchgate.netthieme-connect.deamidetech.com These libraries can then be subjected to HTS to assess their biological activity or material properties. rjpbr.comrjdentistry.com This synergistic approach allows for the rapid exploration of structure-activity relationships and the identification of lead compounds for various applications. While specific HTS assays for this compound are not yet established, the general framework of these techniques provides a clear roadmap for future investigations.

Advanced Material Science Applications Development

The unique structural features of p-Chlorophenyl 1-pyrrolidinecarboxylate, combining an aromatic chloride with a carbamate-linked heterocyclic ring, suggest potential applications in material science. Future research in this area could explore its use as a monomer or building block for the synthesis of novel polymers. The presence of the chlorine atom offers a site for further functionalization or for tuning the electronic properties of resulting materials.

Investigations into its incorporation into functional materials, such as organic light-emitting diodes (OLEDs), sensors, or as a component in metal-organic frameworks (MOFs), could unveil new technological applications. The self-assembly properties of derivatives of p-Chlorophenyl 1-pyrrolidinecarboxylate could also be studied for the development of supramolecular structures with unique functions. At present, there is a lack of specific research on the material science applications of this compound, highlighting a significant opportunity for future exploration.

Environmental Fate, Persistence, and Degradation Studies

As with any chemical compound, a thorough understanding of its environmental impact is essential. Future research must address the environmental fate, persistence, and degradation of p-Chlorophenyl 1-pyrrolidinecarboxylate. Studies should focus on its stability in various environmental compartments, including soil and water.

Investigations into its biodegradation pathways, both microbial and abiotic, will be crucial to assess its environmental persistence. Photodegradation studies will also be important to determine its fate in the presence of sunlight. Understanding the potential for bioaccumulation and any ecotoxicological effects will be necessary to ensure its safe and sustainable use. Currently, there is no publicly available data on the environmental fate of p-Chlorophenyl 1-pyrrolidinecarboxylate, underscoring the need for comprehensive studies in this area.

Q & A

Q. What are the established synthetic pathways for p-chlorophenyl 1-pyrrolidinecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling p-chlorophenol with 1-pyrrolidinecarbonyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) can yield the target ester. Optimization involves varying catalysts (e.g., DMAP), solvents (e.g., dichloromethane or THF), and temperatures (0–25°C) to maximize yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can researchers assess the purity and structural integrity of p-chlorophenyl 1-pyrrolidinecarboxylate?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment, targeting ≥98% purity. Structural confirmation requires H and C NMR spectroscopy to verify the ester linkage (e.g., carbonyl resonance at ~170 ppm in C NMR) and aromatic/alkyl proton environments. Mass spectrometry (ESI-MS or EI-MS) provides molecular ion validation .

Q. What spectroscopic techniques are recommended for resolving contradictions in spectral data for pyrrolidine derivatives?

Methodological Answer: Discrepancies in NMR or IR data can arise from conformational flexibility or solvent effects. Cross-validate results using X-ray crystallography (for solid-state conformation) and computational methods (DFT calculations for optimized geometries). For example, crystal structures of related compounds (e.g., N-(4-chlorophenyl)pyrrolidine-1-carboxamide) show envelope conformations in the pyrrolidine ring, which may influence spectral interpretations .

Advanced Research Questions

Q. How does the crystal packing of p-chlorophenyl 1-pyrrolidinecarboxylate influence its physicochemical properties?

Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···O, π–π stacking) that affect solubility and thermal stability. For instance, N-(4-chlorophenyl)pyrrolidine-1-carboxamide forms hydrogen-bonded chains along the a-axis (space group Pbca), which may correlate with its melting point and hygroscopicity. Lattice parameters (e.g., a = 9.4498 Å, b = 10.856 Å) should be compared to computational models to validate packing efficiency .

Q. What strategies can address discrepancies in reported crystallographic data for chlorophenyl-pyrrolidine derivatives?

Methodological Answer: Variations in unit cell parameters (e.g., a = 13.286 Å vs. 9.4498 Å in related structures) may stem from temperature-dependent polymorphism or solvent inclusion. Replicate experiments under controlled conditions (e.g., slow evaporation vs. diffusion crystallization) and refine data using software like SHELXL (R-factor < 0.05). Cross-reference with databases (Crystallography Open Database) to identify systematic errors .

Q. How can researchers investigate the metabolic stability of p-chlorophenyl 1-pyrrolidinecarboxylate in biological systems?

Methodological Answer: Use in vitro assays with liver microsomes (human or rodent) to assess cytochrome P450-mediated degradation. Quantify metabolites via LC-MS/MS and compare half-life (t) values to structural analogs. For example, ethyl 3-[[[(4-chlorophenyl)methyl]amino]methyl]-1-pyrrolidinecarboxylate derivatives show varied metabolic rates due to steric hindrance at the ester group .

Q. What role does the chlorophenyl substituent play in modulating the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing p-chlorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amidations). Conduct Hammett studies to correlate substituent effects with reaction rates. Compare with non-chlorinated analogs (e.g., phenyl 1-pyrrolidinecarboxylate) to isolate electronic contributions .

Data Analysis and Validation

Q. How should researchers validate computational models of p-chlorophenyl 1-pyrrolidinecarboxylate against experimental data?

Methodological Answer: Optimize molecular geometries using DFT (B3LYP/6-311+G(d,p)) and compare bond lengths/angles with X-ray data (e.g., C–O bond = 1.34 Å experimentally vs. 1.33 Å computationally). Use root-mean-square deviation (RMSD) analysis to quantify alignment accuracy. Validate electrostatic potential maps via Hirshfeld surface analysis .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Methodological Answer: Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC/IC values with 95% confidence intervals. For ambiguous datasets (e.g., biphasic responses), apply model selection criteria (Akaike Information Criterion) to identify the best-fit model .

Q. How can researchers reconcile conflicting bioactivity results across studies involving pyrrolidinecarboxylate derivatives?

Methodological Answer: Conduct meta-analyses to identify variables such as cell line specificity (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free media), or batch-to-batch compound variability. Validate critical findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.